6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
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Overview
Description
6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl acetic acid with 4-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-chlorophenyl)-2-ethoxy-4-(2-methoxyphenyl)nicotinonitrile
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H19ClO5 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C25H19ClO5/c1-15-21-13-20(30-14-22(27)16-3-7-18(26)8-4-16)11-12-23(21)31-25(28)24(15)17-5-9-19(29-2)10-6-17/h3-13H,14H2,1-2H3 |
InChI Key |
MKCXRVBMWKBMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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